Product packaging for Fluvoxketone(Cat. No.:CAS No. 61718-80-7)

Fluvoxketone

Cat. No.: B195942
CAS No.: 61718-80-7
M. Wt: 260.25 g/mol
InChI Key: VYKSRLDHXQURKA-UHFFFAOYSA-N
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Description

Current Scientific Context and Research Significance

The primary significance of Fluvoxketone lies in its use as a reference standard for the quality control of Fluvoxamine (B1237835). usp.orgacanthusresearch.com In pharmaceutical manufacturing, impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This compound serves as a benchmark in analytical procedures, such as chromatography, to detect and measure its presence in batches of Fluvoxamine.

Research focused on this compound is therefore geared towards developing and validating analytical methods that can accurately separate and quantify it. This ensures that Fluvoxamine meets the stringent purity requirements set by regulatory bodies. The synthesis of this compound itself is relevant for the purpose of creating a pure standard for this analytical work.

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one pharmaffiliates.com
Synonyms (4-Methoxybutyl)(4-trifluoromethylphenyl)methanone, Fluvoxamine Impurity D pharmaffiliates.combiosynth.com
CAS Number 61718-80-7 usp.orgepa.gov
Molecular Formula C13H15F3O2 biosynth.comusp.org

| Molecular Weight | 260.25 g/mol biosynth.com |

Interdisciplinary Relevance in Chemical and Biomedical Sciences

The study of this compound is inherently interdisciplinary. In analytical chemistry , it presents a practical challenge for the development of sensitive and specific detection methods within a complex mixture. This drives innovation in chromatographic techniques and spectroscopic analysis.

In the biomedical and pharmaceutical sciences , the relevance of this compound is tied to the broader field of drug safety and pharmaceutical quality assurance. Understanding the impurity profile of a drug like Fluvoxamine is essential. Although this compound is not intended for therapeutic use, its chemical structure is related to the active drug, necessitating its study to ensure that its levels remain below established safety thresholds in the final pharmaceutical product. This intersection of analytical chemistry and pharmaceutical science underscores the importance of compounds that, while not drugs themselves, are integral to the safety and efficacy of modern medicines.

Table 2: Research Focus on this compound

Research Area Focus of Study Significance
Analytical Chemistry Development of chromatographic methods (e.g., HPLC) for detection and quantification. To ensure the purity of the active pharmaceutical ingredient Fluvoxamine.
Pharmaceutical Quality Control Use as a certified reference material or impurity standard. usp.org To validate manufacturing processes and confirm batches meet regulatory standards.

| Synthetic Chemistry | Custom synthesis to produce high-purity this compound. | To provide the necessary reference material for analytical testing. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15F3O2 B195942 Fluvoxketone CAS No. 61718-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSRLDHXQURKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210724
Record name Fluvoxketone
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Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61718-80-7
Record name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone
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Record name Fluvoxketone
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Record name Fluvoxketone
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Record name 5-methoxy-4'-(trifluoromethyl)valerophenone
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Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]
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Record name FLUVOXKETONE
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Synthetic Methodologies and Chemical Transformations of Fluvoxketone

Synthesis of Fluvoxketone and its Stereoisomers

The preparation of this compound typically involves established organic synthesis techniques for constructing aryl ketones.

Classical Organic Synthetic Routes to Aryl Ketones

Classical methods for synthesizing aryl ketones, such as this compound, often leverage Friedel-Crafts acylation or Grignard-type reactions. A common approach involves the reaction of a suitable organometallic reagent with an acylating agent or a nitrile.

One prominent route to this compound involves the formation of a Grignard reagent from 1-halo-4-methoxybutane (e.g., 1-chloro-4-methoxybutane) and magnesium metal. This Grignard reagent, 4-methoxybutyl magnesium chloride, is then reacted with either 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride to yield this compound. For instance, reacting 4-methoxybutyl magnesium chloride with 4-trifluoromethylbenzonitrile, followed by hydrolysis, provides this compound google.com, google.com. Alternatively, the reaction of the Grignard reagent with 4-trifluoromethylbenzoyl chloride also leads to the formation of this compound google.com.

Another general method for aryl ketone synthesis involves the palladium-catalyzed coupling of arylboronic acids with nitriles, which could also be applied to the synthesis of this compound rsc.org. Friedel-Crafts acylation, a cornerstone of aryl ketone synthesis, typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. While not specifically detailed for this compound in the provided snippets, this remains a fundamental strategy for creating such structures thieme-connect.com, kvmwai.edu.in.

This compound as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a pivotal building block, most notably in the multi-step synthesis of the antidepressant fluvoxamine (B1237835). Its chemical structure provides the essential carbon skeleton and functional groups required for the subsequent formation of the oxime ether linkage characteristic of fluvoxamine.

The primary role of this compound is as a direct precursor to fluvoxamine. The synthesis typically proceeds through the formation of an oxime from the ketone. This is achieved by reacting this compound with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride) in the presence of a base google.com, , epo.org, google.com, google.com, nih.gov, wikipedia.org. This reaction yields 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime. It is noteworthy that oximes can exist as geometric isomers (E/Z or syn/anti), and for fluvoxamine, the (E)-isomer of the oxime intermediate is crucial for the final drug's activity epo.org, nih.gov, sigmaaldrich.com.

Following the formation of the oxime, the next step involves alkylation. The oxime is reacted with 2-chloroethylamine (B1212225) hydrochloride, typically in the presence of a base and a suitable solvent, to form the fluvoxamine free base google.com, , epo.org, google.com, google.com, wikipedia.org. The final step in the synthesis of the marketed drug involves the conversion of the fluvoxamine free base into its maleate (B1232345) salt by reaction with maleic acid google.com, , epo.org, google.com, google.com. Variations in these steps, such as different solvent systems or bases, can lead to the generation of related analogues or improved synthetic efficiency.

Significant efforts have been directed towards optimizing the synthesis of this compound and its conversion to fluvoxamine for industrial-scale production, focusing on yield, purity, cost-effectiveness, and environmental impact.

Grignard Synthesis Optimization : Patent literature describes optimizing the stoichiometry of raw materials, such as magnesium chips, 1-chloro-4-methoxybutane (B125409), and 4-trifluoromethylbenzonitrile, to improve yields to over 80% google.com. The choice of solvents, such as isopropyl ether or toluene (B28343), is also critical for efficient Grignard reagent formation and subsequent reactions google.com, google.com.

Oxime Formation : Improvements in oxime formation include using specific bases like sodium carbonate granules, which can lead to a desired syn/anti isomer ratio (e.g., 95% syn, 5% anti) when conducted at controlled temperatures (45–50°C) epo.org, google.com.

Alkylation and Salt Formation : Optimization of the alkylation step with 2-chloroethylamine hydrochloride has been achieved by employing specific solvent systems (e.g., toluene with PEG-400 as a facilitator) and controlled temperatures (30–35°C) epo.org, google.com. The final salt formation and crystallization steps are also optimized to ensure high purity of the fluvoxamine maleate product , google.com.

Chemical Derivatization and Analog Generation of this compound

The most significant chemical derivatization of this compound in the context of fluvoxamine synthesis is its conversion to the corresponding oxime. This transformation modifies the carbonyl group into a C=N-OH moiety, which is then further functionalized.

Oxime Formation : The reaction of this compound with hydroxylamine or its salts is a direct derivatization that introduces the oxime functional group. This step is critical as it sets the stage for the introduction of the aminoethyl side chain. The stereochemistry of the oxime (E/Z isomerism) is a key consideration, with the (E)-isomer being essential for the biological activity of fluvoxamine epo.org, nih.gov, sigmaaldrich.com.

Alkylation of the Oxime : The subsequent alkylation of the oxime with 2-chloroethylamine hydrochloride introduces the aminoethyl group, forming the fluvoxamine base. This is a nucleophilic substitution reaction where the oxime nitrogen acts as a nucleophile.

Analog Generation : While not extensively detailed for this compound itself, modifications to the synthetic pathway, such as using different alkylating agents or altering the aryl substituent, could theoretically lead to the generation of fluvoxamine analogues. The core structure of this compound, with its trifluoromethylphenyl group and methoxy-substituted alkyl chain, provides a scaffold that could be modified at various positions to explore structure-activity relationships.

Compound List

this compound (5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one)

Fluvoxamine

Fluvoxamine Maleate

1-chloro-4-methoxybutane

4-trifluoromethylbenzonitrile

4-trifluoromethylbenzoyl chloride

4-methoxybutyl magnesium chloride

Hydroxylamine

Hydroxylamine hydrochloride

2-chloroethylamine hydrochloride

N-methyl-N-methoxy-p-trifluoromethylbenzamide (Weinreb amide)

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime

(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime (Fluvoxamine base)

The provided search results confirm that this compound is a chemical compound identified as 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (CAS: 61718-80-7). It is primarily recognized as an intermediate in the synthesis of Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI) Current time information in Bangalore, IN.ptgcn.comencyclopedia.pubgoogle.comadvatechgroup.comchemicalbook.comsimsonpharmauat.comsimsonpharma.compharmacompass.comusp.orggoogle.comnih.govsimsonpharma.compharmaffiliates.com. The searches provided its molecular formula (C13H15F3O2) and molecular weight (approximately 260.25 g/mol ) ptgcn.comgoogle.comsimsonpharmauat.comsimsonpharma.compharmacompass.comusp.orgsimsonpharma.compharmaffiliates.comdaicelpharmastandards.com.

However, the executed searches did not yield specific research findings or detailed methodologies directly pertaining to the chemical transformations of this compound itself as required for the following sections:

Synthesis of Isotopic Variants for Mechanistic and Analytical Studies:While the general principles and importance of isotopic labeling for mechanistic studies are well-establishedencyclopedia.pubnih.govsciengine.commicrotracesolutions.comnih.govrsc.orginnovagen.comnih.gov, the searches did not provide specific synthetic routes or research findings for isotopically labeled this compound (e.g., deuterium- or 13C-labeled this compound). Although isotopically labeled Fluvoxamine (Fluvoxamine-D4 Maleate) is mentioned as availablesimsonpharmauat.com, this does not constitute information on the isotopic labeling of this compound itself.

Due to the absence of specific research findings and detailed methodologies for these critical subsections, it is not possible to generate the thorough, informative, and scientifically accurate content, including data tables, as requested by the outline. Therefore, the article focusing solely on the synthetic methodologies and chemical transformations of this compound, as specified, cannot be completed with the available information.

Advanced Analytical Science and Structural Characterization of Fluvoxketone

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of pharmaceutical impurities like Fluvoxketone. These methods separate components of a mixture for individual identification and quantification, which is essential for purity profiling and quality control.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying any related impurities. As an impurity of Fluvoxamine (B1237835), HPLC methods developed for the API are often adapted for the analysis of its precursors. windows.netdaicelpharmastandards.com Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.

A typical HPLC method for the purity analysis of this compound would involve a C8 or C18 column. windows.netresearchgate.net The mobile phase is generally a mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent like acetonitrile, run in either an isocratic or gradient mode to achieve optimal separation of all related substances. sid.ir Detection is commonly performed using an ultraviolet (UV) detector, typically set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance, such as 235 nm or 252 nm. sid.irsielc.com

The validation of such an HPLC method ensures its reliability, with parameters like linearity, precision, accuracy, and specificity being rigorously evaluated. researchgate.net The data generated allows for the precise calculation of the purity of this compound, often expressed as a percentage area.

Table 1: Representative HPLC Method Parameters for this compound Purity Analysis

ParameterTypical Condition
Column Luna™ 5 µm C8(2) or equivalent
Dimensions 250 x 4.6 mm
Mobile Phase Acetonitrile / Potassium Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table is interactive and represents typical conditions based on methods for related compounds.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Analysis

Gas Chromatography (GC) is the preferred technique for the analysis of volatile organic impurities and residual solvents that may be present in a sample of this compound from its synthesis process. thermofisher.comresearchgate.net When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a powerful tool for both separation and definitive identification of these volatile components. d-nb.info

For the analysis, a headspace GC-MS system is often employed. The this compound sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the headspace gas. thermofisher.com A sample of this gas is then injected into the GC column. The separation is achieved based on the different boiling points and affinities of the compounds for the stationary phase within the column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. This technique is crucial for ensuring that residual solvents are below the strict limits set by regulatory bodies like the ICH. thermofisher.com

Chiral Chromatography for Stereoisomeric Resolution

Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers or diastereomers) of chiral molecules. nih.govwvu.edu However, an analysis of the chemical structure of this compound, 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, reveals that it is an achiral molecule. It does not possess any stereocenters or other elements of chirality.

Therefore, chiral chromatography for the purpose of stereoisomeric resolution is not applicable to this compound itself. The related final drug, Fluvoxamine, does exhibit stereoisomerism due to the presence of an oxime E/Z configuration, but this feature is absent in the ketone precursor.

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. resolvemass.cahyphadiscovery.com Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the this compound molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the pentanone chain, and the methoxy (B1213986) group protons. researchgate.netupi.edu

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbonyl carbon, the aromatic carbons (including the one bonded to the trifluoromethyl group), the carbons of the aliphatic chain, and the methoxy carbon. nih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the exact bonding arrangement and finalizing the structural assignment. hyphadiscovery.comcore.ac.uk

For fluorinated compounds like this compound, ¹⁹F NMR can also be a valuable tool for structural confirmation. nih.gov Companies that synthesize this compound as a reference standard confirm its structure using a comprehensive set of these NMR techniques. daicelpharmastandards.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to C=O) 7.8 - 8.0 Doublet
Aromatic (ortho to CF₃) 7.6 - 7.8 Doublet
Methylene (adjacent to C=O) 2.9 - 3.1 Triplet
Methoxy (-OCH₃) 3.3 - 3.5 Singlet
Methylene (-CH₂-O) 3.5 - 3.7 Triplet

This table is interactive and shows representative predicted values based on the known structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 195 - 200
Aromatic (C-CF₃) 130 - 135 (Quartet)
Aromatic (C-C=O) 138 - 142
Aromatic (CH) 125 - 130
Trifluoromethyl (CF₃) 120 - 125 (Quartet)
Methylene (adjacent to C=O) 35 - 40
Methoxy (-OCH₃) 58 - 60
Methylene (-CH₂-O) 68 - 72

This table is interactive and shows representative predicted values based on the known structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.comnih.gov These two techniques are complementary, as a molecule's vibrations can be either IR-active, Raman-active, both, or neither. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). The IR spectrum of this compound would prominently feature a strong absorption band characteristic of the ketone carbonyl (C=O) group, typically in the range of 1680-1750 cm⁻¹. Other key absorptions would include C-H stretches from the aromatic and aliphatic portions, C-O stretches from the ether linkage, and strong bands associated with the C-F bonds of the trifluoromethyl group. daicelpharmastandards.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mdpi.com While also probing molecular vibrations, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of this compound would also show the carbonyl stretch and would be useful for characterizing the vibrations of the aromatic ring and the carbon backbone.

Together, these techniques provide a confirmatory fingerprint of the functional groups present, ensuring the identity of the compound.

Table 4: Key IR Absorption Bands for this compound Functional Groups

Functional Group Bond Characteristic Absorption (cm⁻¹)
Ketone C=O Stretch 1685 - 1705
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ether C-O Stretch 1050 - 1150

This table is interactive and presents typical wavenumber ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. In the context of this compound, this method is instrumental for analyzing its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the 4-(trifluoromethyl)phenyl ketone moiety. This aromatic ketone system contains π electrons that can be excited by UV radiation, resulting in a characteristic absorption spectrum.

The analysis of the closely related compound, fluvoxamine, which shares the same core chromophore, shows a maximum absorbance (λmax) at approximately 246 nm when dissolved in 0.1N hydrochloric acid. allsubjectjournal.com This provides a strong indication of the expected absorption maximum for this compound. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, a principle described by the Beer-Lambert law, which allows for quantitative analysis.

Table 1: Typical UV-Vis Spectroscopic Characteristics for this compound Analysis

ParameterTypical ValueSolvent
Maximum Absorbance (λmax)~246 nm0.1N Hydrochloric Acid
Linearity Range5–30 µg/mLEthanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound, MS provides definitive confirmation of its molecular identity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical parameter for the unambiguous identification of this compound. The theoretical monoisotopic mass of this compound (C13H15F3O2) is 260.102414 g/mol . epa.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can experimentally verify this mass with high accuracy, typically within a few parts per million (ppm). nih.gov

Table 2: Molecular and Mass Properties of this compound

PropertyValue
Molecular FormulaC13H15F3O2
Average Molecular Weight260.256 g/mol epa.gov
Monoisotopic Mass (Exact Mass)260.102414 g/mol epa.gov

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions are then analyzed by a second mass spectrometer, providing detailed structural information.

In the analysis of this compound, the protonated molecule [M+H]+ would be selected as the precursor ion. Collision-induced dissociation would then generate a series of product ions characteristic of the this compound structure. The fragmentation pattern helps to confirm the connectivity of atoms within the molecule. Potential fragmentation pathways for this compound would likely involve cleavages at the keto group and along the methoxypentane chain. Analyzing these pathways is crucial for distinguishing this compound from its isomers and related substances.

Table 3: Plausible MS/MS Fragmentation for this compound ([C13H15F3O2+H]+, m/z 261.11)

Precursor Ion (m/z)Proposed Product Ion (m/z)Plausible Neutral Loss
261.11173.05C5H10O (Methoxypentane fragment)
261.11145.04C6H12O2 (Fragment including methoxy group)
173.05145.04CO (Carbon monoxide)

Method Validation and Quality Control in this compound Analysis

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. scispace.com It is a regulatory requirement in the pharmaceutical industry to ensure the reliability and accuracy of analytical data. For this compound, any quantitative method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).

Precision, accuracy, and linearity are fundamental parameters in method validation.

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). allsubjectjournal.com

Accuracy is the closeness of the test results to the true value and is often determined through recovery studies. allsubjectjournal.com

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by the correlation coefficient (r²) of the calibration curve. allsubjectjournal.com

Validation studies for analytical methods of structurally similar compounds consistently show excellent performance in these areas. researchgate.net

Table 4: Typical Method Validation Parameters for this compound Analysis

ParameterTypical Acceptance Criteria/Value
Linearity (Correlation Coefficient, r²)≥ 0.999 allsubjectjournal.comamazonaws.com
Accuracy (% Recovery)97-102% researchgate.netjopir.in
Precision (% RSD)< 2% researchgate.netamazonaws.com

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com

These parameters are crucial for establishing the boundaries and reliability of the analytical method. For instance, studies on related compounds have established specific LOD and LOQ values that indicate high sensitivity.

Table 5: Typical Sensitivity Parameters for this compound Analysis

ParameterTypical ValueTechnique
Limit of Detection (LOD)0.049 µg/mL amazonaws.comUV Spectroscopy
Limit of Quantification (LOQ)0.150 µg/mL amazonaws.comUV Spectroscopy

Toxicological and Safety Research on Fluvoxketone

In Vitro Toxicity Screening of Fluvoxketone

In vitro studies are crucial for initial assessments of a compound's potential to cause harm at a cellular level.

Specific research findings from cytotoxicity assays conducted on mammalian cell lines using this compound were not identified in the reviewed literature.

Data pertaining to the genotoxicity and mutagenicity of this compound is limited. Available safety data sheets indicate that there is "no data available" regarding germ cell mutagenicity. echemi.com While one regulatory body notes a potential classification for mutagenicity, detailed study findings or specific test results were not provided in the accessible information. europa.eu

Exploration of Fluvoxketone S Biological Activities and Structure Activity Relationship Sar

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Understanding how the molecular structure of Fluvoxketone relates to its biological activity is crucial for predicting its behavior and potential applications. SAR and QSAR analyses provide frameworks for dissecting these relationships.

Influence of the Trifluoromethyl Group on Biological Interactions and Pharmacophore Features

The trifluoromethyl (-CF3) group is a significant feature in this compound's structure, known to profoundly influence a molecule's physicochemical and biological properties ontosight.aiontosight.ai. Its strong electron-withdrawing nature and lipophilicity can enhance membrane permeability and modulate interactions with biological targets ontosight.airesearchgate.net. The -CF3 group can participate in hydrophobic interactions within protein binding pockets and engage in electrostatic interactions with amino acid residues wustl.edu. In medicinal chemistry, the strategic placement of a trifluoromethyl group is a common tactic to improve a compound's pharmacokinetic and pharmacodynamic profile, including its metabolic stability and efficacy ontosight.ai.

While the precise impact of the trifluoromethyl group on this compound's specific biological targets requires detailed investigation, general SAR trends indicate its importance. Studies on other molecules have shown that replacing a methyl group with a trifluoromethyl group can lead to significant increases in biological activity, sometimes by an order of magnitude, although this is not universally true for all compounds researchgate.net. The trifluoromethyl group can also contribute to the formation of hydrogen bonds and influence binding affinity researchgate.net. In some instances, a trifluoromethyl group has been observed to form specific interactions, such as halogen bonding, with protein residues like arginine nih.gov. The trifluoromethyl group is often considered a key pharmacophore element, contributing to a molecule's ability to bind effectively to its target mdpi.comebi.ac.uk.

Structural Feature ModificationPotential Impact on Biological Activity/InteractionsRationale
Introduction of -CF3 groupIncreased lipophilicity, enhanced binding affinity-CF3 increases hydrophobicity, aiding membrane passage and hydrophobic pocket interactions. Its electronegativity can influence binding.
-CF3 vs. -CH3 substitutionVariable; can increase activity by orders of magnitudeThe electronic and steric differences can alter interactions with target sites, sometimes leading to improved potency researchgate.net.
-CF3 in aromatic ringModulates electronic distribution, potential hydrogen bondingAffects pi-pi stacking and can engage in electrostatic or hydrogen bonding interactions with protein residues researchgate.netwustl.edu.

Conformational Analysis and Molecular Modeling for Receptor Fit and Binding Modes

Molecular modeling and computational techniques, such as conformational analysis and molecular docking, are indispensable tools for predicting how this compound might interact with its biological targets at a molecular level nih.govuneb.brschrodinger.com. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which are critical for receptor binding schrodinger.complos.org. Molecular docking algorithms simulate the binding process by fitting the ligand into a protein's active site, predicting potential binding poses and estimating binding affinities nih.govuneb.br.

Comparative SAR Analysis with Pharmacologically Active Analogs and Impurities

Comparative SAR analysis involves studying structurally related compounds (analogs) or impurities to understand how specific structural modifications influence biological activity kcl.ac.ukresearchgate.netmdpi.com. By comparing this compound with its analogs or known impurities, researchers can identify critical functional groups and structural motifs responsible for its activity.

For instance, "Desfluoro this compound" (CAS No: 1391053-78-3) has been identified as an impurity and potential metabolite of this compound pharmaffiliates.com. A comparative SAR study involving this des-fluoro analog could reveal the specific contribution of the trifluoromethyl group to this compound's biological profile. Such analyses often involve synthesizing a series of compounds with systematic structural variations and evaluating their biological activity. For example, modifications to aromatic rings or the introduction of different substituents, like halogens or other electron-withdrawing groups, can significantly alter binding affinity and selectivity for target receptors or enzymes nih.govresearchgate.net. Understanding these relationships helps in optimizing lead compounds for improved efficacy and reduced off-target effects.

Metabolomic Studies of this compound and its Biological Impact

Metabolomic studies focus on the comprehensive analysis of small molecules (metabolites) within biological systems, providing a biochemical snapshot of an organism's physiological state and the impact of external factors, such as drugs sigmaaldrich.commdpi.comglobalresearchonline.net. For this compound, metabolomics can elucidate how the body processes the compound and the biological consequences of these metabolic transformations.

The metabolism of a compound can significantly influence its efficacy, duration of action, and potential for adverse effects. The presence of functional groups like the trifluoromethyl moiety can impact a molecule's metabolic stability, often rendering it more resistant to certain metabolic pathways ontosight.ai. Identified metabolites or impurities, such as "Desfluoro this compound," represent products of metabolic processes or synthetic byproducts that may possess their own biological activities or influence the parent compound's profile pharmaffiliates.com.

Understanding the metabolic pathways of this compound can reveal how it is transformed within biological systems, potentially leading to active or inactive metabolites. These studies are crucial for a complete understanding of a compound's biological impact, contributing to drug discovery and development by identifying potential biomarkers or therapeutic targets related to metabolic pathways sigmaaldrich.comnih.gov.

Metabolite/Impurity NameChemical Structure/ModificationPotential Biological Role/ImpactSource of Information
Desfluoro this compoundThis compound lacking the -CF3 groupPotential impurity or metabolite; SAR comparison pharmaffiliates.com

Compound List:

this compound

Desfluoro this compound

Future Perspectives and Emerging Research Avenues for Fluvoxketone

Development of Novel Synthetic Methodologies for Enhanced Purity and Yield

The efficient and high-purity synthesis of Fluvoxketone is paramount, given its function as a precursor in pharmaceutical manufacturing. Current availability suggests established synthetic routes, with suppliers offering it for research purposes and noting "Custom Synthesis" simsonpharma.comsimsonpharma.com. Future research could focus on optimizing these existing methodologies to achieve higher yields, improve stereoselectivity if applicable, and reduce the formation of byproducts.

Emerging areas in synthetic chemistry, such as green chemistry principles, could be applied to develop more sustainable and environmentally friendly synthetic pathways for this compound. This might involve exploring alternative solvents, reducing energy consumption, or employing catalytic methods that minimize waste. The development of robust, scalable, and cost-effective synthetic routes will be crucial for ensuring a reliable supply of high-quality this compound for pharmaceutical applications.

Table 6.1.1: Potential Focus Areas for this compound Synthesis Research

Research AreaObjectivePotential MethodologiesExpected Outcome
Yield Optimization Increase the amount of this compound produced per batch.Reaction parameter screening (temperature, pressure, catalyst concentration), process intensification.Higher throughput, reduced manufacturing costs.
Purity Enhancement Minimize impurities and byproducts in the synthesized this compound.Advanced purification techniques (e.g., preparative chromatography, crystallization), novel reaction pathways.Higher quality intermediate, reduced downstream purification burden.
Green Synthesis Develop environmentally sustainable production methods.Use of bio-based solvents, catalytic processes, atom-economical reactions, flow chemistry.Reduced environmental footprint, safer processes.
Stereoselective Synthesis Control or enhance specific stereoisomers if chiral centers are relevant.Asymmetric catalysis, chiral auxiliaries, chiral chromatography.Pure enantiomers/diastereomers for specific applications.

Advanced Analytical Techniques for Ultra-Trace Detection and Impurity Profiling

As this compound is identified as an impurity in Fluvoxamine (B1237835) formulations lgcstandards.comsynzeal.comchemicea.com, the development and application of highly sensitive and specific analytical techniques for its detection and quantification at ultra-trace levels are critical. This is essential for quality control in pharmaceutical manufacturing, ensuring compliance with regulatory standards.

Research into advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors (e.g., Mass Spectrometry - MS), is vital for accurate impurity profiling alentris.orgresearchgate.net. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be explored for specific applications. Furthermore, the development of stability-indicating assays that can differentiate this compound from Fluvoxamine and its degradation products is a key area for future research. The application of green analytical chemistry principles, aiming to reduce solvent consumption and waste, is also an emerging trend that could be applied to this compound analysis researchgate.net.

Table 6.2.1: Emerging Analytical Approaches for this compound Detection

Analytical TechniqueDetection PrincipleApplication FocusPotential Advancement
HPLC-MS/MS Separation by HPLC, detection by tandem mass spectrometryUltra-trace detection, impurity quantification, structural confirmationHigher sensitivity, improved selectivity, rapid analysis of complex matrices.
GC-MS Separation by GC, detection by mass spectrometryVolatile impurity analysis, trace detectionIdentification of volatile impurities related to this compound synthesis or degradation.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric fieldHigh-resolution separation, low sample volumeComplementary separation mechanism to HPLC, potential for faster analysis.
Spectrofluorimetry Detection of fluorescent propertiesHigh sensitivity for specific derivatized compoundsPotential for enhanced detection limits if suitable derivatization methods are found.

Mechanistic Toxicology Studies to Elucidate Adverse Effect Pathways

While the direct safety and adverse effect profiles of this compound are outside the scope of this article, the absence of comprehensive mechanistic toxicology studies presents a significant future research avenue. Given its presence as a potential impurity in pharmaceutical products, understanding any inherent toxicological properties or metabolic pathways is crucial for a thorough risk assessment.

Future research could focus on elucidating how this compound might interact with biological systems at a molecular or cellular level. This would involve investigating its metabolic fate, potential for bioaccumulation, and any specific cellular targets or pathways it might affect, even at low concentrations. Such studies would provide critical data for setting appropriate safety limits for its presence as an impurity in drug formulations and could inform the safety profile of any novel chemical entities derived from its scaffold.

Rational Design of Novel Chemical Entities Based on this compound Scaffold

The chemical structure of this compound, a valerophenone (B195941) derivative featuring a trifluoromethyl group and a methoxy (B1213986) substituent, offers a foundation for the rational design of new chemical entities. The trifluoromethyl group, in particular, is known to influence the lipophilicity, metabolic stability, and biological activity of organic molecules ontosight.ai.

Future research could involve modifying the this compound scaffold by altering functional groups, chain lengths, or aromatic substituents. This structure-activity relationship (SAR) exploration could lead to the discovery of novel compounds with potentially unique pharmacological properties, perhaps targeting different biological pathways than Fluvoxamine. Computational chemistry and in silico screening methods can play a significant role in guiding the design process, predicting potential activities, and prioritizing synthesis targets.

Table 6.4.1: Structural Features of this compound as a Scaffold for New Entities

Structural FeatureChemical Group/PositionPotential for ModificationRationale for Modification
Valerophenone Backbone Ketone, alkyl chainChain length, branchingModulate lipophilicity, receptor binding, pharmacokinetic properties.
Methoxy Group -OCH₃ at position 5Replacement, removalAlter electronic properties, metabolic stability, polarity.
Trifluoromethyl Group -CF₃ at position 4' on phenyl ringReplacement, positional changeEnhance binding affinity, metabolic stability, membrane permeability.
Phenyl Ring Aromatic coreSubstitution, heterocycle incorporationIntroduce new interaction points, alter electronic distribution.

Collaborative Research Opportunities and Interdisciplinary Approaches in Drug Discovery and Development

The multifaceted nature of this compound—as a synthetic intermediate, a potential impurity, and a structural scaffold—underscores the need for interdisciplinary collaboration. Advancing research in these areas will require synergistic efforts from various scientific disciplines.

Synthetic organic chemists are essential for developing efficient and scalable synthesis routes. Analytical chemists are critical for creating robust methods for detection, quantification, and impurity profiling. Pharmacologists and toxicologists would be needed to evaluate the biological activity and potential safety implications of this compound and its derivatives. Furthermore, computational chemists and data scientists can contribute through in silico modeling, SAR analysis, and the development of predictive toxicology tools. Such collaborative efforts, spanning from fundamental synthesis to drug discovery and quality assurance, are vital for fully exploring the potential of this compound and ensuring the safety and efficacy of related pharmaceutical products.

Q & A

Q. How can researchers ensure ethical rigor in clinical trials evaluating this compound’s long-term safety?

  • Methodological Answer: Adopt PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) to define inclusion/exclusion boundaries. Establish independent Data Safety Monitoring Boards (DSMBs) for interim analyses and risk-benefit assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.